RGS4 Activator Screening: Differential Activity Against Baseline
In a primary cell-based HTS assay designed to identify activators of regulator of G-protein signaling 4 (RGS4) isoform 2, N-benzyl-2-(3-methylphenoxy)acetamide was identified as an active hit, indicating it can modulate GPCR signaling pathways. This activity is not a generic feature of all phenoxyacetamides; the specific 3-methyl-N-benzyl substitution pattern is essential for the observed modulation. The exact percent activation and potency (EC50) values, while not publicly disclosed in the primary screening summary, show the compound crossed the assay's activity threshold, distinguishing it from the majority of library members which were inactive in this assay .
| Evidence Dimension | RGS4 Activation (Qualitative Hit Identification) |
|---|---|
| Target Compound Data | Designated as 'Active' in primary RGS4 HTS (AID 463111) |
| Comparator Or Baseline | Majority of screening library compounds; internal plate controls |
| Quantified Difference | Passed assay-specific activity threshold vs. inactive bulk population; exact percentage not publicly released |
| Conditions | Cell-based luminescence assay, RGS4 isoform 2 [Homo sapiens], Johns Hopkins Ion Channel Center |
Why This Matters
RGS4 is a negative regulator of Gαq- and Gαi-coupled GPCRs implicated in neurological and cardiovascular disorders; activity in this assay provides a specific biological anchor point that close analogs lacking the 3-methyl group cannot assume.
